Selective α2B adrenoceptor antagonist (pKD values are 8.8, 6.7 and 6.4 at α2B, α2A, and α2D receptors respectively).
Arc 239 dihydrochloride
CAS No.: 55974-42-0
Cat. No.: VC0004279
Molecular Formula: C24H31Cl2N3O3
Molecular Weight: 480.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55974-42-0 |
---|---|
Molecular Formula | C24H31Cl2N3O3 |
Molecular Weight | 480.4 g/mol |
IUPAC Name | 2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethylisoquinoline-1,3-dione;dihydrochloride |
Standard InChI | InChI=1S/C24H29N3O3.2ClH/c1-24(2)19-9-5-4-8-18(19)22(28)27(23(24)29)17-14-25-12-15-26(16-13-25)20-10-6-7-11-21(20)30-3;;/h4-11H,12-17H2,1-3H3;2*1H |
Standard InChI Key | SAJKHRHHDGSJEZ-UHFFFAOYSA-N |
SMILES | CC1(C2=CC=CC=C2C(=O)N(C1=O)CCN3CCN(CC3)C4=CC=CC=C4OC)C.Cl.Cl |
Canonical SMILES | CC1(C2=CC=CC=C2C(=O)N(C1=O)CCN3CCN(CC3)C4=CC=CC=C4OC)C.Cl.Cl |
Introduction
Pharmacological Profile of ARC 239 Dihydrochloride
Receptor Selectivity and Mechanism of Action
ARC 239 dihydrochloride selectively antagonizes α2B adrenoceptors, a subclass of G-protein-coupled receptors (GPCRs) that regulate sympathetic nervous system activity. Binding studies reveal pK<sub>D</sub> values of 8.8, 6.7, and 6.4 for α2B, α2A, and α2D subtypes, respectively . This selectivity is critical for dissecting the roles of α2 receptor subtypes in physiological processes. For example, in rat brain tissue, ARC 239 inhibits 5-HT<sub>1A</sub> receptor binding (K<sub>i</sub> = 63.1–136 nM), suggesting cross-reactivity with serotonergic pathways under certain conditions .
The compound’s antagonism extends to functional assays. In human platelets, ARC 239 (10–100 nM) suppresses aggregation induced by adenosine diphosphate (ADP), epinephrine, and arachidonic acid, implicating α2B receptors in thrombus formation . Similarly, in pregnant rats, it blocks norepinephrine-stimulated uterine contractions, highlighting its role in modulating smooth muscle activity .
Comparative Pharmacodynamics
ARC 239’s selectivity surpasses that of classical antagonists like chlorpromazine. In pentobarbital-treated dogs, it competitively inhibits adrenaline-induced pressor responses while attenuating responses to norepinephrine and phenylephrine . This contrasts with nonselective agents, which lack subtype specificity and produce broader physiological effects.
Parameter | α2B Adrenoceptor | α2A Adrenoceptor | α2D Adrenoceptor |
---|---|---|---|
pK<sub>D</sub> | 8.8 | 6.7 | 6.4 |
Selectivity Ratio | 100-fold | 1-fold | 1-fold |
Functional Assay (IC<sub>50</sub>) | 10–100 nM | >1 μM | >1 μM |
Chemical and Physical Properties
Structural Characteristics
ARC 239 dihydrochloride has the chemical name 2-[2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl]-4,4-dimethyl-1,3-(2H,4H)-isoquinolindione dihydrochloride and a molecular weight of 480.43 g/mol . The anhydrous form (CAS 55974-42-0) is commonly used, though a hydrate variant (CAS 67339-62-2) with a molecular weight of 498.4 g/mol is also available .
Research Applications and Experimental Findings
Cardiovascular Studies
ARC 239 dihydrochloride elucidates α2B receptor roles in blood pressure regulation. In canine models, it reverses adrenaline-induced hypertension by blocking vascular α2B receptors, which mediate vasoconstriction . Conversely, α2A receptors primarily regulate central sympathetic outflow, underscoring the subtype-specific effects of ARC 239 .
Gastrointestinal and Platelet Research
In ethanol-induced gastric mucosal injury models, ARC 239 (10.4 nM) antagonizes the gastroprotective effects of α2 agonists, suggesting α2B receptors promote mucosal repair . Additionally, its inhibition of platelet aggregation highlights potential therapeutic applications in thrombotic disorders .
Neurological Implications
Though primarily an α2B antagonist, ARC 239 exhibits moderate affinity for 5-HT<sub>1A</sub> receptors (K<sub>i</sub> = 63.1–136 nM) . This cross-reactivity may confound interpretations in neuropharmacological studies but also opens avenues for investigating serotonin-adrenergic interactions.
Clinical and Therapeutic Perspectives
Limitations and Challenges
The compound’s 5-HT<sub>1A</sub> activity and limited blood-brain barrier penetration restrict its utility in central nervous system research . Furthermore, its short shelf life and regulatory restrictions (e.g., controlled substance status in some regions) complicate large-scale applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume